Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

描述

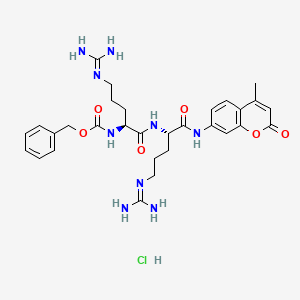

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used in biochemical research. It is known for its role as a fluorogenic substrate, particularly in the study of proteases such as cathepsin B. The compound’s structure includes a coumarin moiety, which is responsible for its fluorescent properties, making it a valuable tool in various enzymatic assays .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride typically involves the coupling of Z-Arg-Arg with 7-amido-4-methylcoumarin. This process can be carried out using standard peptide synthesis techniques, including the use of coupling reagents like HBTU or DCC in the presence of a base such as DIPEA. The reaction is usually performed in an organic solvent like DMF or DCM .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure the removal of impurities and by-products. Techniques such as HPLC and recrystallization are commonly employed to achieve high purity levels .

化学反应分析

Types of Reactions

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The hydrolysis is catalyzed by proteases, leading to the release of the fluorescent 7-amido-4-methylcoumarin moiety .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a protease enzyme, such as cathepsin B, in a buffered aqueous solution. The reaction conditions often include a pH range of 5.5 to 7.5 and a temperature of 37°C to mimic physiological conditions .

Major Products

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized to measure enzyme activity in various assays .

科学研究应用

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a fluorogenic substrate to study enzyme kinetics and mechanisms.

Biology: Employed in the analysis of protease activity in biological samples, including tissues and fluids.

Medicine: Utilized in diagnostic assays to detect protease activity associated with diseases such as cancer and inflammatory conditions.

Industry: Applied in the development of enzyme-based assays for drug discovery and quality control.

作用机制

The mechanism of action of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride involves its hydrolysis by proteases. The enzyme cleaves the peptide bond between the arginine residues and the coumarin moiety, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics .

相似化合物的比较

Similar Compounds

Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for studying proteases like cathepsin B and L.

Z-L-Arg-7-amido-4-methylcoumarin hydrochloride: A substrate for trypsin and other serine proteases.

Uniqueness

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is unique due to its specific substrate properties for cathepsin B, making it highly valuable in studies involving this enzyme. Its strong fluorescent signal upon hydrolysis provides a sensitive and accurate measure of enzyme activity .

生物活性

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride (Z-RR-AMC) is a synthetic compound primarily used in biochemical research as a substrate for various proteases, particularly cathepsins. This compound is notable for its fluorescent properties, which allow for the monitoring of enzymatic activity in real-time. The biological activity of Z-RR-AMC is critical in understanding its applications in apoptosis studies, cancer research, and other areas of cellular biology.

- Molecular Formula : C₁₃H₁₅ClN₄O₃

- Molecular Weight : 304.74 g/mol

- CAS Number : 136132-67-7

- Purity : ≥98% by HPLC

- Storage Conditions : Store at -20°C

Biological Activity

Z-RR-AMC is primarily recognized for its role as a substrate in fluorometric assays to measure the activity of cysteine proteases such as cathepsin B. The compound releases a fluorescent signal upon cleavage by these enzymes, making it a valuable tool in various research applications.

Enzymatic Assays

-

Cathepsin B Activity :

- Z-RR-AMC has been extensively used to evaluate cathepsin B activity in cell lysates and tissue samples. The fluorescence intensity correlates with enzyme concentration, allowing for quantitative analysis.

- A study demonstrated that Z-RR-AMC can effectively differentiate between active and inactive forms of cathepsin B, providing insights into its role in disease states such as cancer and inflammation .

-

Caspase Activation :

- In apoptosis research, Z-RR-AMC has been utilized to assess caspase activity. Caspases are crucial mediators of programmed cell death, and their activation can be monitored using this substrate.

- Experiments showed that treatment with specific apoptotic stimuli led to increased caspase-3/7 activity, which was measurable using Z-RR-AMC .

Case Study 1: Apoptosis Induction

In a study investigating the intrinsic pathway of apoptosis, Z-RR-AMC was employed to monitor caspase activation in mouse embryonic fibroblasts (MEFs). The results indicated that specific peptides could induce dose-dependent cell death and corresponding caspase activation, highlighting the potential of Z-RR-AMC in apoptosis research .

Case Study 2: Cancer Research

Z-RR-AMC has been used to study the role of cathepsins in colorectal cancer. Researchers found that cathepsin B activity correlated with tumor progression, and the use of Z-RR-AMC allowed for the assessment of therapeutic targets aimed at inhibiting cathepsin activity .

Applications

Z-RR-AMC is widely used across various fields due to its ability to provide real-time measurements of protease activity:

- Cancer Research : Monitoring proteolytic enzymes involved in tumor metastasis.

- Inflammation Studies : Assessing the role of cathepsins in inflammatory diseases.

- Drug Development : Evaluating the efficacy of protease inhibitors.

Summary Table of Biological Activities

属性

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N9O6.ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);1H/t22-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNWWKWVKPXKI-SJEIDVEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40ClN9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136132-67-7 | |

| Record name | Z-Arg-Arg-7-Amido-4-methylcoumarin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。